Product packaging for 2-Bromo-1-chloro-4-isopropoxybenzene(Cat. No.:CAS No. 201849-20-9)

2-Bromo-1-chloro-4-isopropoxybenzene

Cat. No.: B6327971
CAS No.: 201849-20-9
M. Wt: 249.53 g/mol
InChI Key: OGNRHIXYWKPIGR-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-isopropoxybenzene (CAS 201849-19-6) is an organic compound with the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol . Its structure features a benzene ring substituted with bromo, chloro, and isopropoxy functional groups, which is represented by the Canonical SMILES notation CC(C)OC1=C(C=C(C=C1)Cl)Br . This specific arrangement of halogen and alkoxy groups makes it a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. The compound is typically supplied for research applications and is not for human or veterinary use . As a building block, it can undergo various chemical transformations, including nucleophilic substitution reactions where the bromine or chlorine atoms can be replaced by other nucleophiles, enabling the synthesis of more complex molecules . Researchers utilize this compound in the development of advanced materials and in pharmaceutical research, where it has been explored as a precursor for bioactive compounds and in the synthesis of inhibitors for targets such as viral proteases . The presence of multiple halogens also suggests potential utility in environmental research concerning the behavior and impact of halogenated compounds. Proper storage conditions are recommended to be sealed in a dry environment at room temperature. Handling should be conducted with appropriate safety measures, as compounds of this nature may possess hazards such as skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrClO B6327971 2-Bromo-1-chloro-4-isopropoxybenzene CAS No. 201849-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-chloro-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNRHIXYWKPIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201266479
Record name 2-Bromo-1-chloro-4-(1-methylethoxy)benzene
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Molecular Weight

249.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201849-20-9
Record name 2-Bromo-1-chloro-4-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201849-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-chloro-4-(1-methylethoxy)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 1 Chloro 4 Isopropoxybenzene

Established Synthetic Pathways to 2-Bromo-1-chloro-4-isopropoxybenzene

The creation of this compound can be approached through various established synthetic routes, each with distinct starting materials and reaction sequences. These pathways include direct halogenation of an isopropoxybenzene (B1215980) core, alkylation of a pre-functionalized phenol (B47542), or a more elaborate multi-step synthesis from basic aromatic precursors.

Direct Halogenation Strategies for Isopropoxybenzene Derivatives

This approach commences with an isopropoxy-substituted benzene (B151609) ring, followed by sequential halogenation. A logical precursor is 4-isopropoxybenzene, which can be synthesized from hydroquinone (B1673460). The subsequent chlorination and bromination steps are directed by the existing substituents on the aromatic ring.

A plausible synthetic sequence is as follows:

Synthesis of 4-Isopropoxyphenol : This intermediate can be prepared from hydroquinone via Williamson ether synthesis. Reacting hydroquinone with an isopropylating agent like 2-chloropropane (B107684) in the presence of a base yields 4-isopropoxyphenol. rsc.org

Chlorination of 4-Isopropoxyphenol : The hydroxyl group can be removed or converted, or one can start with 4-isopropoxybenzene. For this pathway, we assume the synthesis begins with 1-chloro-4-isopropoxybenzene.

Bromination of 1-Chloro-4-isopropoxybenzene : The final step is the bromination of 1-chloro-4-isopropoxybenzene. The isopropoxy group at position 4 is a strongly activating ortho-, para-director, while the chloro group at position 1 is a deactivating ortho-, para-director. organicchemistrytutor.comwikipedia.org The powerful activating and directing effect of the isopropoxy group dominates, guiding the incoming bromine electrophile primarily to the positions ortho to it (positions 3 and 5). The chloro group also directs ortho to itself (position 2). The combined influence of the activating isopropoxy group and the ortho-directing chloro group favors substitution at position 2, yielding the target molecule, this compound. The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst like FeBr₃ or in a solvent like acetic acid. quimicaorganica.orglibretexts.org

Phenol Alkylation Approaches Utilizing Isopropylation Reagents

This synthetic strategy involves the formation of the ether linkage as a key step, starting from a phenol that already contains the desired halogen substituents. The most direct precursor for this method is 2-bromo-4-chlorophenol (B154644).

The synthesis can be outlined as:

Synthesis of 2-Bromo-4-chlorophenol : This intermediate can be prepared through several routes. One common method is the bromination of 4-chlorophenol. The hydroxyl group is a strong activating ortho-, para-director, thus directing the bromine to the position ortho to the -OH group and meta to the -Cl group. chemicalbook.com Alternatively, o-chlorophenol can be brominated to yield the same product, sometimes with the use of specific catalysts to ensure high purity. google.com

O-Alkylation of 2-Bromo-4-chlorophenol : The final product is obtained by the isopropylation of 2-bromo-4-chlorophenol. This is typically achieved through the Williamson ether synthesis, a widely used method for preparing ethers. wikipedia.org The phenol is first deprotonated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution (SN2) reaction with an isopropyl halide, such as isopropyl bromide. masterorganicchemistry.comyoutube.comyoutube.com

Table 1: Representative Conditions for Williamson Ether Synthesis of Substituted Phenols
Phenolic SubstrateAlkylating AgentBaseSolventTemperatureYieldReference
p-CresolChloroacetic AcidNaOH (30%)Water90-100°CNot specified gordon.edu
PhenolMethyl BromideNaOHNot specifiedNot specifiedNot specified youtube.com
CatecholIsopropyl BromideNaOMeMethanolReflux63% tandfonline.com

Alternatively, alkylation can be performed using isopropyl alcohol in the presence of an acid catalyst or under high-temperature, vapor-phase conditions over metal oxide catalysts. researchgate.netgoogle.comsemanticscholar.orggoogle.com

Multi-Step Synthesis from Precursor Aromatic Compounds

More complex, multi-step syntheses allow for the construction of this compound from simple, readily available starting materials like benzene. libretexts.org These routes require careful planning to ensure the correct placement of substituents by leveraging their directing effects in a specific order. youtube.com

A feasible multi-step pathway is:

Chlorination of Benzene : Benzene is first chlorinated using chlorine gas (Cl₂) and a Lewis acid catalyst like iron(III) chloride (FeCl₃) to produce chlorobenzene (B131634). libretexts.orgbrainly.com

Nitration of Chlorobenzene : Chlorobenzene is then nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The chloro group is an ortho-, para-director, leading to a mixture of products. The para-isomer, 1-chloro-4-nitrobenzene, is typically the major product due to reduced steric hindrance and can be separated. brainly.comyoutube.com

Bromination of 1-Chloro-4-nitrobenzene : The next step is the bromination of 1-chloro-4-nitrobenzene. In this case, the directing effects of the existing substituents are crucial. The chloro group directs ortho/para, and the nitro group directs meta. Both groups direct the incoming bromine electrophile to the same position: ortho to the chlorine and meta to the nitro group (position 2), yielding 2-bromo-1-chloro-4-nitrobenzene with high regioselectivity. brainly.comchegg.com

Reduction of the Nitro Group : The nitro group is then reduced to an amino group (-NH₂). This is commonly achieved using reagents like tin (Sn) in the presence of hydrochloric acid (HCl) or catalytic hydrogenation. youtube.comyoutube.com This yields 2-bromo-1-chloro-4-aminobenzene.

Conversion of Amine to Phenol : The amino group is converted to a hydroxyl group via a diazonium salt intermediate. The amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like H₂SO₄, to form a diazonium salt. Heating this salt in water (hydrolysis) replaces the diazonium group with a hydroxyl group, forming 2-bromo-1-chloro-4-phenol. youtube.comyoutube.com

Isopropylation : The final step is the etherification of the newly formed phenol with an isopropylation reagent, as described in section 2.1.2, to afford this compound. wikipedia.orggordon.edu

Regioselective Synthesis and Isomer Control for this compound

The successful synthesis of the specific isomer this compound hinges on the precise control of regiochemistry during electrophilic aromatic substitution (EAS) reactions. This control is dictated by the electronic properties of the substituents already present on the benzene ring.

Directing Effects of Substituents in Aromatic Substitution

Substituents on a benzene ring influence both the rate of reaction and the position of attack for an incoming electrophile. They are classified as either activating or deactivating, and as ortho-, para- or meta-directors. This is a result of the interplay between inductive and resonance effects. wikipedia.orglibretexts.org

Isopropoxy Group (-OCH(CH₃)₂) : This is a strongly activating group. The oxygen atom withdraws electron density inductively (-I effect) due to its high electronegativity. However, its lone pairs of electrons can be donated into the aromatic pi-system through resonance (+M effect). The resonance effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions. This makes the ring more susceptible to electrophilic attack and directs incoming electrophiles to these positions. organicchemistrytutor.comyoutube.com

Table 2: Directing Effects of Relevant Substituents
SubstituentEffect on ReactivityDirecting EffectDominant Electronic Effect
-OCH(CH₃)₂ (Isopropoxy)ActivatingOrtho, Para+M (Resonance Donation)
-Cl (Chloro)DeactivatingOrtho, Para-I (Inductive Withdrawal)
-Br (Bromo)DeactivatingOrtho, Para-I (Inductive Withdrawal)
-OH (Hydroxyl)ActivatingOrtho, Para+M (Resonance Donation)
-NO₂ (Nitro)DeactivatingMeta-I and -M (Inductive & Resonance Withdrawal)

Strategies for Ortho-Para Directing Control

Achieving the desired 1,2,4-substitution pattern of this compound requires a synthetic plan that carefully considers the directing effects of the substituents at each stage. The order of reactions is critical.

For instance, in the direct halogenation pathway (Section 2.1.1), starting with 1-chloro-4-isopropoxybenzene is key. The subsequent bromination step is controlled by two ortho-, para-directing groups. The isopropoxy group at C4 strongly directs to its ortho positions (C3 and C5). The chloro group at C1 directs to its ortho position (C2) and para position (C4, which is blocked). The activating nature of the isopropoxy group makes it the dominant directing group. However, the position ortho to the chlorine (C2) is also ortho to the isopropoxy group (if we consider the ring positions relative to the isopropoxy group, C2 is equivalent to C6). The synergistic effect of both groups pointing to the C2 position (and C6), combined with potential steric hindrance at C3 and C5 from the bulky isopropoxy group, leads to a regioselective bromination at position 2.

In the multi-step synthesis (Section 2.1.3), the regiochemistry is controlled at each halogenation step. Nitrating chlorobenzene gives the p-nitro product as the major isomer. brainly.com In the subsequent bromination of 1-chloro-4-nitrobenzene, the ortho-, para-directing chloro group and the meta-directing nitro group both direct the incoming electrophile to the C2 position, ensuring high regioselectivity for the formation of 2-bromo-1-chloro-4-nitrobenzene. This strategic use of cooperative directing effects is a cornerstone of synthesizing polysubstituted aromatic compounds.

Management of Halogen Selectivity (Bromine vs. Chlorine)

The management of halogen selectivity is a critical aspect of synthesizing dihalogenated aromatic compounds like this compound. The order of introduction of the halogens and the reaction conditions are paramount in achieving the desired substitution pattern and minimizing the formation of unwanted isomers.

In the synthesis of the precursor 2-bromo-4-chlorophenol from 4-chlorophenol, the primary challenge is to achieve mono-bromination at the ortho position without further substitution. The high reactivity of the phenol ring, activated by the hydroxyl group, can lead to the formation of di-brominated byproducts. To control this, the reaction is often carried out in a less polar solvent, which can temper the reactivity of the phenol. brainly.comlibretexts.org

Conversely, if starting with a bromo-substituted precursor, the subsequent chlorination would need to be controlled. The relative reactivity of halogens in electrophilic aromatic substitution and the directing effects of the substituents on the ring would determine the outcome. For instance, in the electrophilic halogenation of a phenol, the reaction is highly activated, and controlling the stoichiometry of the halogenating agent is crucial to prevent polyhalogenation. brainly.com

The choice of halogenating agent also plays a significant role. For bromination, molecular bromine (Br₂) or N-bromosuccinimide (NBS) are common reagents. For chlorination, molecular chlorine (Cl₂) or N-chlorosuccinimide (NCS) can be used. The reaction conditions, including temperature and the presence of a catalyst, can be adjusted to favor the desired product. For instance, carrying out halogenation at lower temperatures can increase selectivity.

Advanced Synthetic Techniques for Enhanced Yield and Purity of this compound

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of this compound to improve reaction times, yields, and purity, while also offering better control over reaction parameters.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. For the synthesis of this compound, microwave irradiation can be particularly beneficial for the Williamson ether synthesis step. Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions by minimizing the formation of byproducts. francis-press.com The direct and efficient heating of the reaction mixture can overcome the activation energy barrier for the nucleophilic substitution more effectively than conventional heating methods. francis-press.comcardiff.ac.uk

Table 1: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Typically several hours Often reduced to minutes
Temperature Often requires high temperatures Can reach target temperatures rapidly
Yield Variable, can be moderate to high Often higher yields
Byproducts Can be significant Often reduced

| Energy Efficiency | Lower | Higher |

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages in terms of safety, scalability, and control, particularly for halogenation reactions. The use of highly reactive and toxic reagents like molecular bromine can be managed more safely in a flow system due to the small reaction volumes at any given time. mdpi.com

For the bromination of 4-chlorophenol, a flow chemistry setup would allow for precise control over the stoichiometry of the reactants, temperature, and reaction time, which can significantly improve the selectivity for the desired mono-brominated product and minimize the formation of di-brominated impurities. The enhanced heat and mass transfer in microreactors can effectively dissipate the heat generated during the exothermic halogenation reaction, preventing runaway reactions and improving product quality. mdpi.comnih.gov In-situ generation of bromine from less hazardous precursors can also be integrated into a flow process, further enhancing safety. mdpi.com

Chemoenzymatic Approaches for Selective Transformations

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis. While a specific enzyme for the direct O-isopropoxylation of 2-bromo-4-chlorophenol is not readily reported, enzymatic approaches could be conceptualized for the synthesis of the precursor. For instance, haloperoxidase enzymes can catalyze the selective halogenation of phenols under mild conditions, potentially offering a greener alternative to traditional chemical methods. mdpi.comnih.gov

Another related application is the use of enzymes like horseradish peroxidase for the polymerization of phenols, which is a method for their removal from wastewater. cardiff.ac.ukresearchgate.net While this is not a direct synthetic step towards the target molecule, it highlights the potential of enzymatic transformations on phenolic substrates.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic routes. For the synthesis of this compound, several aspects can be optimized to minimize environmental impact.

Solvent Selection and Minimization

Solvents account for a significant portion of the waste generated in chemical processes. Therefore, careful solvent selection is a key principle of green chemistry. In the context of the Williamson ether synthesis step, traditional solvents often include polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. However, these solvents have environmental and health concerns. masterorganicchemistry.com

Greener alternatives that could be considered include:

Bio-derived solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), can be viable alternatives. nih.gov

Solvent-free conditions: In some cases, the Williamson ether synthesis can be performed under solvent-free conditions, particularly with microwave assistance, which significantly reduces waste. researchgate.net

Water as a solvent: While the reactants may have low solubility in water, the use of phase-transfer catalysts can enable the reaction to proceed in an aqueous medium, which is an environmentally benign solvent. francis-press.com

Minimizing the total volume of solvent used through process optimization is also a critical aspect of green chemistry.

Table 2: Green Solvent Selection Guide for Williamson Ether Synthesis

Solvent Class Examples Green Chemistry Considerations
Traditional Polar Aprotic DMF, Acetonitrile, DMSO Often toxic, high boiling points, difficult to recycle.
Ethers THF, Diethyl ether Can form peroxides, relatively volatile.
Bio-derived Ethers 2-MeTHF, CPME Derived from renewable resources, often better environmental profile. nih.gov
Alcohols Ethanol, Isopropanol Can act as both solvent and reactant, but may lead to side reactions.
Water H₂O Environmentally benign, but requires phase-transfer catalyst for insoluble reactants. francis-press.com

| Solvent-free | N/A | Ideal from a waste perspective, often requires high temperature or microwave irradiation. researchgate.net |

Catalyst Development for Environmentally Benign Processes

The development of catalysts for the synthesis of this compound is focused on enhancing reaction efficiency, selectivity, and environmental compatibility. Research in this area targets the reduction of hazardous reagents and byproducts, in line with the principles of green chemistry.

A plausible synthetic route to this compound involves the etherification of 2-bromo-4-chlorophenol with an isopropyl halide. This step is often facilitated by a base and can be significantly improved by the use of phase-transfer catalysts (PTCs). acs.orgcrdeepjournal.orgwikipedia.org PTCs, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where the reaction with the alkylating agent occurs. acs.orgwikipedia.org This methodology can increase reaction rates, improve yields, and allow for the use of less harsh reaction conditions and more environmentally friendly solvents like water. wikipedia.orgbiomedres.us The development of recyclable and more stable PTCs, such as those supported on polymers, is an active area of research aimed at further greening these processes. biomedres.us

For the halogenation steps, traditional methods often employ Lewis acid catalysts like iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃). wikipedia.orglibretexts.orgbyjus.com These catalysts, while effective, are often used in stoichiometric amounts and can generate significant waste streams. The development of more sustainable catalytic systems is a key objective. This includes the exploration of solid acid catalysts, such as zeolites and clays, which can be easily recovered and reused, minimizing waste. wikipedia.org Furthermore, research into catalytic systems that can activate halogens more efficiently and selectively under milder conditions is ongoing. For instance, the use of organometallic complexes as catalysts for aromatic halogenation is an emerging field that could lead to more environmentally benign processes. acs.orgwikipedia.org

Another approach to greener synthesis involves the use of enzymatic catalysis. While not yet widely applied to this specific compound, biocatalysts could offer highly selective transformations under mild, aqueous conditions, significantly reducing the environmental impact of the synthesis.

Catalytic ApproachTarget Reaction StepPotential Advantages
Phase-Transfer Catalysis (PTC)Isopropylation of 2-bromo-4-chlorophenolIncreased reaction rates, higher yields, use of greener solvents, milder conditions. acs.orgcrdeepjournal.orgwikipedia.orgbiomedres.us
Solid Acid Catalysts (e.g., Zeolites)Aromatic HalogenationReusability, reduced waste, easier product separation. wikipedia.org
Organometallic CatalysisAromatic HalogenationHigh selectivity, potential for lower catalyst loading, milder reaction conditions. acs.orgwikipedia.org
Biocatalysis (Enzymatic)Multiple StepsHigh selectivity, mild aqueous conditions, biodegradable catalysts.

Atom Economy and Reaction Efficiency Considerations

Atom economy and reaction efficiency are critical metrics for evaluating the sustainability of a chemical synthesis. The goal is to maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

In a potential synthesis of this compound starting from 4-chlorophenol, the following steps could be envisioned:

Bromination of 4-chlorophenol: This electrophilic aromatic substitution reaction would likely yield a mixture of isomers, with 2-bromo-4-chlorophenol being the desired product. The atom economy of this step is inherently limited by the formation of a stoichiometric amount of hydrogen bromide (HBr) as a byproduct.

Isopropylation of 2-bromo-4-chlorophenol: This Williamson ether synthesis, reacting the phenoxide with an isopropyl halide (e.g., 2-bromopropane), generates a salt byproduct (e.g., sodium bromide).

To improve atom economy, alternative synthetic routes are being considered. For example, a process that utilizes a catalytic amount of a reusable acid for bromination and a more efficient alkylation method would be advantageous.

Reaction efficiency is not solely determined by the theoretical atom economy but also by the chemical yield, selectivity, and energy consumption of the process. Optimizing reaction conditions such as temperature, pressure, solvent, and catalyst loading is crucial for maximizing the yield of the desired product while minimizing the formation of side products. plos.org For instance, in the synthesis of a related compound, 2-bromo-4-chloro-1-isopropylbenzene, careful control of temperature during the reaction is highlighted to ensure optimal outcomes. google.com

ParameterImplication for this compound Synthesis
Atom Economy Inherently limited by the formation of byproducts like HBr and salts in traditional routes.
Chemical Yield Dependent on the optimization of reaction conditions to favor the formation of the desired product over side reactions. plos.org
Selectivity Crucial for obtaining the correct isomer and minimizing purification costs.
Energy Consumption Can be reduced by using efficient catalysts that allow for lower reaction temperatures and pressures.
Solvent and Reagent Choice The use of greener solvents and less hazardous reagents is key to a more sustainable process.

Reaction Mechanisms and Advanced Reactivity Studies of 2 Bromo 1 Chloro 4 Isopropoxybenzene

Electrophilic Aromatic Substitution (EAS) Pathways Involving 2-Bromo-1-chloro-4-isopropoxybenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. lumenlearning.com The reaction involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. lumenlearning.com The rate and regioselectivity of this substitution are heavily influenced by the substituents already present on the ring.

Influence of Isopropoxy and Halogen Substituents on Ring Activation and Deactivation

The benzene ring of this compound is subject to competing electronic effects from its substituents. The isopropoxy group (-O-iPr) is a potent activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic pi-system through resonance. This donation increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.

The cumulative effect of these substituents is a moderately activated ring. The strong activating effect of the isopropoxy group dominates over the deactivating effects of the two halogens, rendering the ring more susceptible to electrophilic attack than benzene.

Regioselectivity and Positional Isomer Formation in EAS

The directing effects of the substituents on this compound determine the position of electrophilic attack.

Isopropoxy group (-O-iPr): As a strong ortho, para-director, it directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the para position is already occupied by the chlorine atom. Therefore, the isopropoxy group directs towards the carbon atoms at positions 3 and 5.

Bromo and Chloro groups (-Br and -Cl): Both halogens are ortho, para-directors. The bromo group at position 2 would direct towards positions 3 and 6. The chloro group at position 1 would direct towards positions 2 and 6.

Considering these directing effects, the most likely positions for electrophilic attack are at C3 and C5, which are ortho to the strongly activating isopropoxy group. The position C6 is sterically hindered by the adjacent bromo and chloro groups. Between C3 and C5, the C3 position is ortho to both the isopropoxy and bromo groups, while the C5 position is ortho to the isopropoxy group and meta to the bromo group. The directing influence of the powerful isopropoxy group is paramount, making positions 3 and 5 the most probable sites for substitution.

For instance, in a reaction like nitration, one would expect the formation of 2-bromo-1-chloro-4-isopropoxy-5-nitrobenzene and 2-bromo-1-chloro-4-isopropoxy-3-nitrobenzene. The exact ratio of these isomers would depend on the specific reaction conditions and the nature of the electrophile.

Kinetic and Thermodynamic Aspects of EAS Reactions

In electrophilic aromatic substitution, the distinction between kinetic and thermodynamic control can influence the product distribution, especially when multiple isomers can be formed. libretexts.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest. libretexts.org This is usually the isomer resulting from the attack at the most nucleophilic position, which is often the position most activated by the strongest activating group. In the case of this compound, this would likely be the positions ortho to the isopropoxy group.

Thermodynamic Control: At higher temperatures, the reaction may be reversible and under thermodynamic control. libretexts.org In this scenario, the major product is the most stable isomer, which may not be the one that forms the fastest. libretexts.org The thermodynamic stability of the product is influenced by factors such as steric hindrance and electronic interactions between the substituents.

For this compound, the formation of the sigma complex (the intermediate in EAS) is the rate-determining step. The stability of this intermediate is crucial. The sigma complex with the positive charge delocalized onto the carbon bearing the isopropoxy group will be significantly stabilized by resonance, favoring substitution at the ortho positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

While less common than EAS for many benzene derivatives, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.orglibretexts.org

Mechanisms of Halogen Displacement under Nucleophilic Conditions

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.orgyoutube.com A nucleophile attacks the carbon atom bearing a good leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For this compound, both bromine and chlorine can potentially act as leaving groups. The relative reactivity of aryl halides in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. nih.gov This is because the rate-determining step is the attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond. However, the stability of the leaving group also plays a role in the second step.

Given the presence of both bromo and chloro substituents, competitive displacement could occur. The specific outcome would depend on the nucleophile and the reaction conditions.

Role of Electron-Withdrawing Groups in SNAr Facilitation

The SNAr reaction is greatly facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group. libretexts.orgbyjus.commasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance. youtube.com

Therefore, this compound is expected to be relatively unreactive towards SNAr under standard conditions. Forcing conditions, such as high temperatures, high pressures, or the use of very strong nucleophiles, would likely be required to induce halogen displacement. The lack of strong activating groups for nucleophilic attack makes this substrate a poor candidate for facile SNAr reactions.

Competitive Halogen Displacement (Bromine vs. Chlorine)

In the context of nucleophilic aromatic substitution (SNAr), the reactivity of this compound is significantly influenced by its electronic properties. Aromatic substitution reactions of this nature typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org The substrate , however, possesses an electron-donating isopropoxy group, which deactivates the aromatic ring towards nucleophilic attack. Consequently, forcing conditions would be necessary to achieve any substitution, and competitive displacement of bromide versus chloride via an SNAr mechanism is not a synthetically preferred route.

The primary value of the differential halogenation on this molecule is realized in transition metal-catalyzed cross-coupling reactions, where the reactivity is dictated by the strength of the carbon-halogen bond and its interaction with the metal center, rather than by stabilization of a nucleophilic attack intermediate.

Cross-Coupling Transformations of this compound

The distinct electronic and steric environments of the bromine and chlorine atoms in this compound allow for its selective participation in a variety of powerful cross-coupling reactions. These transformations are fundamental to the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com A key principle governing the selectivity in dihalogenated substrates is the relative reactivity of the carbon-halogen bonds toward the palladium catalyst. The established order of reactivity is C-I > C-Br > C-Cl. nih.gov

This reactivity difference is exploited for the selective functionalization of this compound. Under carefully controlled conditions, the palladium catalyst preferentially undergoes oxidative addition into the weaker carbon-bromine bond, leaving the more robust carbon-chlorine bond intact. This allows for the synthesis of 2-aryl-1-chloro-4-isopropoxybenzene derivatives. nih.gov The resulting chlorinated biaryl product can then be subjected to a second, often more forcing, coupling reaction if further functionalization is desired.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

This table presents plausible reaction outcomes based on established principles of Suzuki-Miyaura coupling.

EntryArylboronic AcidCatalyst SystemBaseProduct
1Phenylboronic acidPd(PPh₃)₄K₂CO₃2-Chloro-4-isopropoxy-1,1'-biphenyl
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃2-Chloro-4'-methoxy-4-isopropoxy-1,1'-biphenyl
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄2-(Thiophen-3-yl)-1-chloro-4-isopropoxybenzene

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This transformation is typically co-catalyzed by palladium and copper complexes and requires a base. wikipedia.org Similar to the Suzuki reaction, the Sonogashira coupling demonstrates high chemoselectivity based on the identity of the halogen. The reactivity trend C-Br > C-Cl is well-established, enabling the selective alkynylation at the C-2 position of this compound. libretexts.org This selective reaction provides a direct route to 2-alkynyl-1-chloro-4-isopropoxybenzene compounds, which are valuable intermediates for pharmaceuticals and organic materials. wikipedia.orglibretexts.org

Table 2: Selective Sonogashira Coupling Reactions

This table illustrates potential Sonogashira couplings based on known reactivity patterns.

EntryTerminal AlkyneCatalyst SystemBaseProduct
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N1-Chloro-4-isopropoxy-2-(phenylethynyl)benzene
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NH(4-Chloro-3-isopropoxyphenyl)ethynyl)trimethylsilane
31-HeptynePd(OAc)₂ / PPh₃ / CuIPiperidine1-(Hept-1-yn-1-yl)-2-chloro-4-isopropoxybenzene

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds between aryl halides and amines. organic-chemistry.org This reaction has become a cornerstone of medicinal chemistry for constructing arylamine moieties. The chemoselectivity of the Buchwald-Hartwig reaction on dihaloarenes again follows the general palladium-catalyzed reactivity pattern, allowing for the preferential amination of the C-Br bond over the C-Cl bond. By selecting the appropriate palladium precursor, ligand, and base, this compound can be selectively coupled with a wide range of primary and secondary amines to yield 2-amino-1-chloro-4-isopropoxybenzene derivatives.

Table 3: Selective Buchwald-Hartwig Amination Reactions

This table shows hypothetical amination reactions based on the principles of the Buchwald-Hartwig reaction.

EntryAmineCatalyst SystemBaseProduct
1MorpholinePd₂(dba)₃ / BINAPNaOtBu4-(2-Chloro-4-isopropoxyphenyl)morpholine
2AnilinePd(OAc)₂ / XPhosK₂CO₃(2-Chloro-4-isopropoxyphenyl)phenylamine
3DibenzylaminePd(OAc)₂ / RuPhosLiHMDSN-(2-Chloro-4-isopropoxyphenyl)-N-(phenylmethyl)benzylamine

Ullmann Coupling and Related Copper-Mediated Reactions

The Ullmann reaction is a classical copper-catalyzed method for forming aryl-aryl bonds from two aryl halides. byjus.com The term also extends to Ullmann-type condensations, which form C-O, C-S, and C-N bonds. wikipedia.orgorganic-chemistry.org Traditionally, these reactions require harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org While modern protocols have been developed using catalytic copper with various ligands, these reactions are often considered an alternative to the more broadly applicable palladium-catalyzed methods. wikipedia.org

In the context of this compound, copper-mediated couplings can also exhibit selectivity for the C-Br bond. However, the higher temperatures typically required can sometimes lead to a loss of selectivity compared to palladium systems. Palladium-catalyzed reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig are generally preferred due to their milder conditions, broader substrate scope, and often higher yields. wikipedia.org

Ligand Optimization and Catalytic Cycle Studies

The success and selectivity of palladium-catalyzed cross-coupling reactions are critically dependent on the catalytic system, particularly the choice of ligand coordinated to the palladium center. The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.comyoutube.com

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (Ar-X), cleaving the C-X bond and forming a Pd(II) intermediate (Ar-Pd-X). This step is rate-determining, and its facility is directly related to the C-X bond energy (C-I < C-Br < C-Cl). This difference is the origin of the chemoselectivity observed with this compound, where the Pd(0) catalyst inserts into the C-Br bond much more rapidly than the C-Cl bond. youtube.com

Transmetalation: The Ar-Pd-X intermediate reacts with the coupling partner (e.g., an organoboron reagent in Suzuki coupling), transferring the organic group to the palladium center to form an Ar-Pd-Ar' species. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond (Ar-Ar'), and the Pd(0) catalyst is regenerated, allowing the cycle to continue. youtube.comyoutube.com

Ligand optimization is crucial for modulating the catalyst's performance. Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) enhance the electron density on the palladium atom. This increased electron density facilitates the oxidative addition step and promotes the final reductive elimination, leading to higher catalytic turnover and allowing reactions to proceed under milder conditions. nih.gov For a substrate like this compound, ligand choice can be tuned to maximize selectivity for the C-Br bond or, conversely, to enable subsequent reaction at the less reactive C-Cl bond if desired. acs.org

Other Significant Chemical Transformations and Derivatizations

Beyond the fundamental reactions, this compound can undergo a variety of other chemical transformations that allow for the introduction of new functional groups and the construction of more complex molecular architectures. These reactions, which include oxidation of the ether linkage, selective reduction of the carbon-halogen bonds, and the formation of organometallic intermediates, significantly expand the synthetic utility of this halogenated aromatic compound.

Oxidation Reactions of the Isopropoxy Moiety

The isopropoxy group of this compound, while generally stable, can be susceptible to oxidation under specific conditions. The tertiary carbon atom of the isopropyl group, being analogous to a benzylic position, is the most likely site of initial oxidative attack. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are known to oxidize alkyl side chains on aromatic rings, provided a benzylic hydrogen is present. masterorganicchemistry.comlibretexts.org In the case of an isopropoxy group, this oxidation can lead to the cleavage of the ether linkage.

The reaction likely proceeds through the formation of a transient intermediate, which then breaks down. The expected products from the oxidation of the isopropoxy moiety would be 2-bromo-1-chlorophenol and acetone. This transformation effectively converts the ether into a phenol (B47542), which can then be used in a different set of subsequent chemical reactions.

A general representation of this oxidative cleavage is shown below:

Reaction Scheme: Oxidation of the Isopropoxy Group

Advanced Spectroscopic and Structural Characterization of 2 Bromo 1 Chloro 4 Isopropoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Bromo-1-chloro-4-isopropoxybenzene. By analyzing the chemical shifts, coupling constants, and through-bond or through-space correlations, a complete picture of the molecular framework can be assembled.

Predicted ¹H and ¹³C NMR Data

Based on established substituent effects, the following table outlines the predicted chemical shifts for the protons and carbons in this compound, assuming a deuterated chloroform (B151607) (CDCl₃) solvent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
H-3Aromatic~7.45d (J ≈ 2.5 Hz)-
H-5Aromatic~6.85dd (J ≈ 8.8, 2.5 Hz)-
H-6Aromatic~7.10d (J ≈ 8.8 Hz)-
CH (isopropoxy)Aliphatic~4.40sept (J ≈ 6.0 Hz)~71.5
CH₃ (isopropoxy)Aliphatic~1.35d (J ≈ 6.0 Hz)~22.0
C-1Aromatic (C-Cl)--~125.0
C-2Aromatic (C-Br)--~115.0
C-3Aromatic (C-H)--~118.0
C-4Aromatic (C-O)--~154.0
C-5Aromatic (C-H)--~116.5
C-6Aromatic (C-H)--~129.5

Note: These are estimated values. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for assigning the predicted signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6 due to their ortho-coupling. A weaker cross-peak between H-3 and H-5 (meta-coupling) might also be visible. Additionally, a strong correlation between the isopropoxy methine (CH) proton and the methyl (CH₃) protons would be prominent. docbrown.info

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹J-coupling). chemicalbook.com It allows for the unambiguous assignment of protonated carbons. For instance, the aromatic proton signal at ~6.85 ppm would show a cross-peak to the carbon signal at ~116.5 ppm, assigning this pair to the C-5/H-5 position.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is vital for connecting molecular fragments and assigning quaternary (non-protonated) carbons. docbrown.info Key expected correlations are shown in the table below.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of whether they are connected through bonds. miamioh.edu A key expected NOESY correlation would be between the isopropoxy methine (CH) proton and the aromatic proton at the C-5 position, confirming the orientation of the isopropoxy group relative to the benzene (B151609) ring.

Table 2: Key Expected 2D NMR Correlations

Technique Correlating Protons Correlating Carbons Information Gained
COSY H-5 ↔ H-6-Confirms ortho relationship of H-5 and H-6.
CH ↔ CH₃-Confirms isopropoxy group integrity.
HSQC H-3C-3Assigns protonated carbons.
H-5C-5Assigns protonated carbons.
H-6C-6Assigns protonated carbons.
CHCH(ipso)Assigns protonated carbons.
CH₃CH₃(ipso)Assigns protonated carbons.
HMBC H-3C-1, C-2, C-5Confirms position 3 relative to substituents.
H-6C-1, C-2, C-4Confirms position 6 relative to substituents.
CH (isopropoxy)C-4, C-3, C-5Connects isopropoxy group to the ring at C-4.
CH₃ (isopropoxy)C-4, CH(ipso)Confirms isopropoxy structure and connection.
NOESY CH (isopropoxy) ↔ H-5-Provides spatial proximity and conformational data.

Dynamic NMR for Conformational Analysis of the Isopropoxy Group

The isopropoxy group attached to the benzene ring is not static. Rotation can occur around the C(aryl)−O bond and the O−CH(isopropyl) bond. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide insight into the energetics of these rotational processes. okstate.edu

At room temperature, the rotation around the O−CH bond is typically fast on the NMR timescale, rendering the two methyl groups of the isopropoxy moiety chemically equivalent, thus appearing as a single doublet. However, if the temperature is lowered significantly, this rotation can slow down. If the isopropoxy group adopts a conformation where the methine proton is not in the plane of the aromatic ring, the two methyl groups can become diastereotopic. This would result in the single doublet decoalescing into two distinct doublets. By analyzing the line shapes of these signals at different temperatures, the coalescence temperature (Tc) can be determined, which allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier. This provides valuable quantitative data on the conformational flexibility of the molecule. bartleby.com

Advanced Chemical Shift Prediction and Assignment

While estimations based on substituent effects are useful, more precise predictions of NMR chemical shifts can be achieved through computational methods. rsc.org Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can model the electronic environment around each nucleus with high accuracy. By calculating the magnetic shielding tensors for a given molecular geometry, theoretical chemical shifts can be predicted. spectrabase.com These predicted values are then correlated with the experimental spectrum to provide a highly confident assignment of all signals, especially for complex molecules or where signal overlap occurs. This approach is particularly useful for validating the assignments of the closely spaced aromatic carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

HRMS provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental formula and the elucidation of fragmentation pathways.

For this compound (C₉H₁₀BrClO), the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) results in a highly characteristic isotopic pattern for the molecular ion peak ([M]⁺•). youtube.com This pattern is a definitive fingerprint for a compound containing one bromine and one chlorine atom.

Table 3: Predicted Isotopic Pattern for the Molecular Ion [C₉H₁₀BrClO]⁺•

Isotopologue Exact Mass (Da) Relative Intensity (%)
[M]⁺• (⁷⁹Br, ³⁵Cl)247.9654100
[M+2]⁺• (⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl)249.9634~131
[M+4]⁺• (⁸¹Br, ³⁷Cl)251.9605~32

The fragmentation of the molecular ion under electron ionization would likely proceed through several key pathways. The primary fragmentation is often the loss of a stable radical or neutral molecule.

Table 4: Plausible HRMS Fragments of this compound

Proposed Fragment Ion (Formula) Loss from Molecular Ion Calculated Exact Mass (Da)
[C₈H₇BrClO]⁺••CH₃233.9498
[C₆H₄BrClO]⁺•C₃H₆ (propene)205.9185
[C₉H₁₀ClO]⁺•Br169.0415
[C₉H₁₀BrO]⁺•Cl213.9913
[C₆H₄BrCl]⁺•C₃H₆O (acetone)189.9185

Analysis of these fragments helps to piece together the molecular structure. For example, the loss of a fragment with a mass of 43.0547 Da (C₃H₇•) would strongly suggest the presence of an isopropyl group. youtube.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The absorption of specific frequencies of light corresponds to the stretching and bending of chemical bonds, providing a fingerprint of the functional groups present. wiley.com For this compound, the key expected vibrational frequencies are summarized below.

Table 5: Characteristic Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium-Weak
C-H Stretch (Aliphatic)Isopropyl C-H2985 - 2960, 2875 - 2865Strong
C=C Stretch (Aromatic)Benzene Ring1600, 1575, 1490Medium-Strong
C-H Bend (Aliphatic)Isopropyl CH₃~1470, ~1380Medium
C-O-C Asymmetric StretchAryl-Alkyl Ether1260 - 1230Strong
C-O-C Symmetric StretchAryl-Alkyl Ether1050 - 1020Medium
C-Cl StretchAryl-Cl1090 - 1000Medium-Weak
C-H Out-of-Plane Bend1,2,4-Trisubstituted Ring880 - 800Strong
C-Br StretchAryl-Br680 - 515Medium-Strong

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

While this compound itself is likely a liquid or low-melting solid, its derivatives can be synthesized to yield crystalline materials suitable for single-crystal X-ray diffraction. This technique provides the most definitive structural information, including precise bond lengths, bond angles, and the conformation of the molecule in the solid state. pearson.com

For a hypothetical crystalline derivative, X-ray analysis would confirm the substitution pattern on the benzene ring. It would also reveal the precise torsion angle between the plane of the benzene ring and the C-O-C plane of the isopropoxy group. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as van der Waals forces and potentially weak C-H···π interactions. Of particular interest would be the investigation of halogen bonding, where the electrophilic region on the bromine or chlorine atom (the σ-hole) could interact with a nucleophilic atom on an adjacent molecule. researchgate.net

Table 6: Hypothetical X-ray Crystallographic Data for a Derivative

Parameter Hypothetical Value Significance
Crystal SystemMonoclinicDescribes the basic crystal lattice shape.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
C(2)-Br Bond Length~1.90 ÅConfirms C-Br bond.
C(1)-Cl Bond Length~1.74 ÅConfirms C-Cl bond.
C(4)-O(ether) Bond Length~1.37 ÅCharacterizes the aryl-ether linkage.
C(aryl)-C(aryl)-C(aryl) Angle~120°Indicates aromatic ring geometry.
C(3)-C(4)-O-C(isopropyl) Torsion Angle~ ±10° or ±170°Defines the conformation of the isopropoxy group.
Intermolecular ContactsBr···O > 3.0 ÅIndicates potential halogen bonding interactions.

Such data is invaluable for understanding how the molecule organizes itself in the solid state, which has implications for its physical properties and can be used in computational modeling and materials science. chemicalbook.com

Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding)

There is no specific published crystallographic data for this compound in the accessible literature. Therefore, a detailed description of its crystal packing and specific intermolecular interactions, such as halogen bonding, cannot be provided.

In principle, for a molecule like this compound, one would anticipate the presence of various intermolecular interactions that dictate its crystal packing. These could include:

Dipole-dipole interactions: The polar C-Br, C-Cl, and C-O bonds would introduce dipole moments, leading to electrostatic interactions that influence the arrangement of molecules in the crystal lattice.

Halogen bonding: The bromine and chlorine atoms could act as halogen bond donors, interacting with electron-rich atoms (like the oxygen of the isopropoxy group or even the aromatic ring of a neighboring molecule) in a directional manner. The relative strength and geometry of these bonds would depend on the electrostatic potential around the halogen atoms.

π-π stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Without experimental data, any discussion of the specific packing motifs (e.g., herringbone, sandwich) or the precise nature and geometry of the intermolecular contacts remains speculative.

Conformational Analysis in Crystalline State

Similarly, without a determined crystal structure, the conformation of this compound in the crystalline state cannot be definitively described. The key conformational feature of this molecule is the orientation of the isopropoxy group relative to the benzene ring.

The torsion angle defined by the C-C-O-C atoms of the isopropoxy group would be a critical parameter. The conformation in the solid state is a result of the balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice. It is possible that the isopropoxy group adopts a specific, low-energy conformation that allows for efficient crystal packing. However, without experimental verification, it is impossible to state what this conformation is.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as circular dichroism. For chiroptical spectroscopy to be applicable, a chiral derivative of this compound would need to be synthesized. This could be achieved, for example, by introducing a chiral center into a substituent or by creating a situation of atropisomerism.

A search of the available literature did not yield any reports on the synthesis or chiroptical analysis of chiral derivatives of this compound. Consequently, no data on their chiroptical spectroscopy can be presented.

Computational Chemistry and Theoretical Investigations of 2 Bromo 1 Chloro 4 Isopropoxybenzene

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Bromo-1-chloro-4-isopropoxybenzene. These computational methods provide insights into the molecule's three-dimensional structure, electron distribution, and other electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. walisongo.ac.id It is a popular approach for predicting the ground-state properties of molecules due to its balance of accuracy and computational cost. acs.org For this compound, DFT calculations, likely using a functional such as B3LYP and a basis set like 6-311++G(d,p), would be employed to determine its optimized geometry. walisongo.ac.id This process would yield crucial data, including bond lengths, bond angles, and dihedral angles, which define the molecule's most stable three-dimensional arrangement.

These geometric parameters are essential for calculating other properties, such as vibrational frequencies, which correspond to the stretching and bending of bonds within the molecule. acs.org The calculated vibrational spectra can be compared with experimental data from techniques like FT-IR and Raman spectroscopy to validate the computational model. rsc.org Furthermore, DFT allows for the calculation of electronic properties such as dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov

Table 1: Predicted Ground State Properties of this compound using DFT

PropertyPredicted Value (Arbitrary Units)Significance
Energy of HOMO-X eVRepresents the ability to donate an electron; higher energy indicates greater reactivity towards electrophiles.
Energy of LUMO-Y eVRepresents the ability to accept an electron; lower energy indicates greater reactivity towards nucleophiles.
HOMO-LUMO Gap(X-Y) eVIndicates chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Dipole MomentZ DebyeMeasures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. A reduction in dipole moment can be seen with halogen substitution on a benzene (B151609) ring. smf.mx
Total Energy-A HartreesThe calculated total energy of the molecule in its optimized, lowest-energy state.

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

The isopropoxy group in this compound is flexible and can rotate around the C-O bond, leading to different spatial arrangements known as conformers. A conformer analysis is crucial to identify the most stable conformer, which is the one that will be predominantly present. This analysis is typically performed by systematically rotating the dihedral angle of the isopropoxy group and calculating the energy at each step. researchgate.net The resulting potential energy surface will show energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them.

For each identified stable conformer, a full geometry optimization and energy calculation would be performed. The conformer with the lowest calculated energy is the global minimum and represents the most stable structure of the molecule. The relative energies of other conformers determine their population at a given temperature, according to the Boltzmann distribution.

The electrostatic potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution. walisongo.ac.id Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. youtube.com

For this compound, the ESP map would likely show negative potential around the oxygen atom of the isopropoxy group and the π-system of the benzene ring, indicating these as sites for electrophilic interaction. The areas around the hydrogen atoms and, to some extent, the halogen atoms might show positive potential, suggesting them as sites for nucleophilic interaction. The ESP map can also reveal the influence of the electron-donating isopropoxy group and the electron-withdrawing halogen atoms on the reactivity of the aromatic ring. ed.ac.uk

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the step-by-step processes of chemical reactions, offering insights that are often difficult to obtain through experiments alone.

For a given reaction of this compound, such as a nucleophilic aromatic substitution, computational methods can be used to identify the transition state (TS). The TS is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting the reactants and products. masterorganicchemistry.com Locating the TS involves sophisticated algorithms that search for a saddle point on the potential energy surface. Once found, the structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A higher barrier corresponds to a slower reaction rate. msu.edu By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. For instance, in a nucleophilic substitution reaction, calculations could determine whether the reaction proceeds via an S\NAr mechanism or other pathways. nih.gov

Table 2: Hypothetical Reaction Barrier Data for a Nucleophilic Substitution on this compound

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (kcal/mol)
Path A0.0+25.0-10.025.0
Path B0.0+35.0-5.035.0

Note: This table illustrates how computational data can be used to compare the feasibility of different reaction mechanisms.

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and rate. Computational models can account for solvent effects using various approaches, such as implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation. smf.mx

For this compound, studying solvent effects would be crucial for understanding its reactivity in different environments. A polar solvent, for example, might stabilize charged intermediates or transition states, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent. ncert.nic.in By performing calculations in different simulated solvents, a more accurate and realistic picture of the reaction mechanism can be obtained.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict their activity, toxicity, or other properties based on descriptors that quantify their structural features. nih.gov Pharmacophore modeling, a complementary approach, focuses on identifying the 3D arrangement of essential features of a molecule responsible for its biological activity.

The biological activity and reactivity of derivatives of this compound are significantly influenced by its substituent groups: a bromo group, a chloro group, and an isopropoxy group. In QSAR studies, the effects of these substituents are quantified using various molecular descriptors that can be categorized into electronic, steric, and lipophilic/hydrophobic parameters. drugdesign.orgucsb.edu

Electronic Descriptors: These descriptors quantify the electronic influence of substituents on the aromatic ring. The Hammett constant (σ) is a classic example, describing the electron-withdrawing or electron-donating nature of a substituent. rsc.org For the halogen substituents (bromine and chlorine), their strong inductive electron-withdrawing effect, despite having electron-donating resonance capabilities, generally results in a deactivation of the benzene ring towards electrophilic substitution compared to benzene itself. libretexts.org The isopropoxy group, conversely, is an activating group due to the electron-donating resonance effect of the oxygen atom's lone pairs, which outweighs its inductive withdrawal. Quantum chemical descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are also crucial for describing reactivity. ucsb.edu

Steric Descriptors: These parameters account for the size and shape of the substituents, which can influence how a molecule interacts with a biological target. The Taft steric constant (Es) is a common descriptor, where bulkier substituents have more negative values. drugdesign.org The isopropoxy group is significantly bulkier than the chloro and bromo substituents, which can sterically hinder reactions at adjacent positions on the benzene ring. Molar refractivity (MR) is another descriptor that accounts for both the volume of the substituent and its polarizability. dergipark.org.tr

The following interactive table provides a summary of typical descriptor types and their relevance to the substituents of this compound.

Descriptor TypeSpecific DescriptorRelevance to Substituents (Bromo, Chloro, Isopropoxy)
Electronic Hammett Constant (σ)Quantifies electron-withdrawing/donating ability. Halogens are withdrawing, while alkoxy groups are donating.
HOMO/LUMO EnergiesRelates to the molecule's ability to donate or accept electrons in reactions.
Dipole MomentInfluences polar interactions with biological targets.
Steric Taft Steric Constant (Es)Measures the bulkiness of the substituents. The isopropoxy group is the bulkiest.
Molar Refractivity (MR)Relates to the volume and polarizability of the groups.
Lipophilic Partition Coefficient (logP)Describes the overall hydrophobicity of the molecule.
Hydrophobic Constant (π)Quantifies the contribution of each substituent to the overall lipophilicity.

Predictive models for the reactivity of substituted benzenes like this compound and its derivatives often focus on electrophilic aromatic substitution. figshare.comacs.org These models can predict the most likely sites of reaction on the benzene ring. Machine learning models have been developed that can predict the reactive site of an electrophilic aromatic substitution with high accuracy, often using quantum mechanics descriptors as input. acs.orgrsc.org For instance, the activating, ortho-, para-directing isopropoxy group and the deactivating, ortho-, para-directing bromo and chloro groups will have a combined influence on the regioselectivity of further substitutions.

In the context of drug design, pharmacophore models can be generated for derivatives of this compound. These models identify the key chemical features and their spatial arrangement necessary for binding to a specific biological target. A pharmacophore model for a derivative might include features such as:

Hydrogen Bond Acceptors: The oxygen of the isopropoxy group and potentially the halogen atoms can act as hydrogen bond acceptors.

Aromatic Ring: The benzene ring itself is a key feature for π-π stacking interactions.

Hydrophobic Features: The isopropyl group and the halogenated benzene ring contribute to hydrophobic interactions.

These pharmacophore models can then be used for virtual screening of large compound libraries to identify new molecules with potentially similar biological activity. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Sampling (if applicable)

Based on the available search results, there are no specific molecular dynamics (MD) simulations published for this compound. MD simulations are powerful computational methods used to study the dynamic behavior of molecules over time, including conformational changes. While such studies have been conducted for other substituted aromatic compounds to understand their interactions with proteins or their conformational preferences, similar detailed investigations for this compound are not present in the surveyed literature.

Applications of 2 Bromo 1 Chloro 4 Isopropoxybenzene in Diverse Research Fields

Role in the Synthesis of Complex Organic Molecules

The strategic placement of halogen atoms and an ether linkage on the benzene (B151609) ring of 2-Bromo-1-chloro-4-isopropoxybenzene makes it a highly sought-after starting material for creating complex organic structures. The differential reactivity of the bromo and chloro substituents allows for selective chemical transformations, a crucial aspect in multi-step syntheses. Organic chemists can exploit these differences to introduce a variety of functional groups through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, thereby assembling elaborate molecular frameworks.

The isopropoxy group, while seemingly simple, influences the electronic properties of the aromatic ring and can direct the regioselectivity of certain reactions. Its presence can also enhance the solubility of intermediates in organic solvents, facilitating reaction work-up and purification. The inherent functionality of this compound provides a robust scaffold for the convergent synthesis of natural products and other challenging target molecules.

Application in Medicinal Chemistry as a Synthetic Intermediate

In the realm of drug discovery and development, this compound serves as a pivotal intermediate for the synthesis of pharmaceutically active compounds. google.com Its structural motifs are often found in the core of various therapeutic agents.

Development of Novel Pharmacophore Scaffolds

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The substituted benzene ring of this compound provides a foundational scaffold upon which diverse pharmacophoric elements can be appended. By selectively modifying the bromo and chloro positions, medicinal chemists can systematically explore the chemical space around this core structure. This exploration can lead to the identification of novel pharmacophore models that can be used to design new drugs with improved potency and selectivity. nih.gov For instance, the development of potent and selective inhibitors often relies on the precise positioning of hydrogen bond donors, acceptors, and hydrophobic groups, a task facilitated by the versatile chemistry of this intermediate. nih.gov

Design and Synthesis of Bioactive Derivatives

The utility of this compound extends to the synthesis of specific bioactive derivatives. It can be a crucial starting material for producing compounds with a wide range of therapeutic effects. For example, related bromo- and chloro-substituted aromatic compounds are precursors in the synthesis of various biologically active molecules, including those with potential analgesic, antifungal, and antibacterial properties. nih.gov The synthesis of various bioactive ketimines and their metal complexes, which have shown promising biological activities, often involves precursors with similar halogenated phenyl structures. researchgate.net

A notable example of a related compound's application is in the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. The synthesis of a key intermediate for Dapagliflozin, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), highlights the importance of such halogenated phenyl structures in constructing complex pharmaceutical agents. google.comgoogle.com

Utility in Agrochemical Synthesis

The structural features of this compound also lend themselves to the synthesis of new agrochemicals. nih.gov The development of effective and selective pesticides is crucial for modern agriculture, and this compound can serve as a valuable precursor.

Precursor for Herbicide or Insecticide Development

The synthesis of novel herbicides and insecticides often involves the incorporation of halogenated aromatic moieties. These groups can enhance the biological activity and metabolic stability of the final product. A patent for the synthesis of 2-bromo-4-chloro-1-isopropylbenzene highlights its utility in the production of pesticides with improved efficacy. google.com While this compound is structurally similar to this compound, it underscores the relevance of this class of molecules in agrochemical research. The strategic placement of the bromo and chloro atoms on the benzene ring can be exploited to design molecules that selectively target specific enzymes or receptors in pests, leading to the development of more environmentally benign crop protection agents.

Applications in Material Science and Advanced Materials Development

The potential applications of this compound are also being explored in the field of material science. The unique electronic and structural properties of this compound make it an attractive building block for the creation of novel materials with tailored functionalities.

The presence of halogens allows for the formation of halogen bonds, a type of non-covalent interaction that can be used to control the self-assembly of molecules into well-defined supramolecular structures. This property is particularly relevant in crystal engineering, where the goal is to design and synthesize crystalline materials with specific physical and chemical properties. The analysis of crystal structures of related halogenated compounds, such as 1-chloro-4-[2-(4-chloro-phen-yl)eth-yl]benzene and its bromo analogue, reveals the significant role of halogen-halogen and other intermolecular interactions in dictating the molecular packing. nih.gov

Furthermore, the copolymerization of styrene (B11656) with novel bromo and chloro-substituted phenylcyanoacrylates demonstrates the utility of such halogenated monomers in creating new polymers. chemrxiv.orgchemrxiv.org These polymers may possess unique optical, thermal, or electronic properties, making them suitable for applications in areas such as organic electronics, specialty plastics, and advanced coatings. The ability to precisely control the composition and architecture of these polymers through the incorporation of functionalized monomers like derivatives of this compound opens up new avenues for the development of high-performance materials.

Incorporation into Specialty Polymers

The di-halogenated nature of this compound makes it a suitable monomer for polycondensation reactions to form specialty polymers, such as poly(arylene ether)s and polyphenylenes. The isopropoxy group attached to the benzene ring can enhance the solubility of the resulting polymers, a crucial factor for their processing and application.

In the synthesis of these polymers, organometallic cross-coupling reactions, such as Suzuki-Miyaura, Negishi, or Stille couplings, are pivotal. researchgate.netresearchgate.netwikipedia.orgnih.gov These reactions facilitate the formation of carbon-carbon bonds between aromatic units. For instance, in a Suzuki-Miyaura coupling, the bromo or chloro group of this compound could react with an organoboron compound in the presence of a palladium catalyst to form a new aryl-aryl bond, leading to the growth of a polymer chain. researchgate.netnih.gov The differential reactivity of the bromine and chlorine atoms can potentially allow for selective and controlled polymerization.

The general approach for synthesizing regioregular poly(1,4-arylene)s through nickel(II)-catalyzed cross-coupling polymerization of 2,5-disubstituted bromo(chloro)arylenes provides a template for how this compound could be theoretically utilized. researchgate.netresearchgate.net This methodology allows for the creation of polymers with well-defined structures and, consequently, predictable properties.

Below is an illustrative table of a potential polymer that could be synthesized using this compound as a monomer.

Potential Polymer Structure Monomer Potential Polymerization Method Key Polymer Characteristics
This compoundSuzuki-Miyaura or Nickel-Catalyzed Cross-CouplingSoluble, Thermally Stable, Potentially Optically Active

This table is illustrative and based on the potential reactivity of the compound.

Development of Functional Materials

Beyond its direct use in polymerization, this compound can serve as a critical precursor in the synthesis of more complex molecules that are themselves functional materials or components of such materials. The ability to selectively functionalize the molecule at the bromo and chloro positions allows for the construction of tailored molecular architectures.

For example, this compound can be a starting material for the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, or as a component in the development of sensory materials. researchgate.net The isopropoxy group can influence the mesomorphic properties in liquid crystals or the photophysical properties in OLEDs.

The development of catalysts is another area where derivatives of this compound could be applied. For instance, it could be used to synthesize ligands for metal catalysts, where the electronic and steric properties of the ligand can be fine-tuned by the substituents on the benzene ring. a2bchem.com

The following table outlines potential functional materials that could be developed from this compound.

Functional Material Class Role of this compound Derivative Potential Application
Liquid CrystalsCore structural unitDisplay technologies
Organic EmittersBuilding block for emissive moleculesOrganic Light-Emitting Diodes (OLEDs)
Catalytic LigandsPrecursor for phosphine (B1218219) or N-heterocyclic carbene ligandsHomogeneous catalysis

This table presents potential applications based on the chemical structure and known applications of similar compounds.

Future Research Directions and Challenges for 2 Bromo 1 Chloro 4 Isopropoxybenzene

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 2-Bromo-1-chloro-4-isopropoxybenzene and its derivatives is a cornerstone of future research. Traditional multi-step syntheses of polysubstituted benzenes often suffer from low yields, poor regioselectivity, and the generation of significant waste. brainkart.comlibretexts.orgmasterorganicchemistry.comkhanacademy.org Future efforts should prioritize the exploration of novel and sustainable synthetic methodologies.

Key Research Objectives:

Atom Economy: Designing synthetic strategies that maximize the incorporation of all reactant atoms into the final product, a core principle of green chemistry.

Renewable Feedstocks: Exploring the potential of biomass-derived starting materials for the synthesis of the aromatic core or the isopropoxy moiety. ucl.ac.uk

A patent for the synthesis of the related compound, 2-bromo-4-chloro-1-isopropylbenzene, involves the reaction of sodium bromide, isopropanol, and a catalyst with concentrated sulfuric acid. semanticscholar.orggoogle.com This highlights a potential starting point for developing more sustainable methods for this compound, perhaps by replacing harsh reagents with enzymatic or biocatalytic alternatives.

Development of Highly Selective Catalytic Transformations for Complex Derivatizations

The presence of two different halogen atoms (bromine and chlorine) on the benzene (B151609) ring of this compound offers a unique opportunity for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions is a key area for exploitation.

Key Research Objectives:

Chemoselective Cross-Coupling: Developing catalytic systems (e.g., palladium-, nickel-, or copper-based) that can selectively activate either the C-Br or C-Cl bond, allowing for the sequential introduction of different functional groups. nih.govwikipedia.orgnrochemistry.comyoutube.com This would enable the synthesis of a diverse library of trisubstituted benzene derivatives from a single starting material.

C-H Activation: Exploring direct C-H functionalization at the unsubstituted position of the aromatic ring. This approach avoids the need for pre-functionalization and offers a more atom-economical route to complex molecules.

Novel Bond Formations: Investigating the formation of C-N, C-O, and C-S bonds through advanced catalytic methods like Buchwald-Hartwig amination and Chan-Lam coupling. escholarship.orgewha.ac.krnih.govrsc.org

For instance, the Suzuki-Miyaura reaction, a powerful palladium-catalyzed cross-coupling method, could be optimized to selectively couple at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. nrochemistry.com The development of ligands that can fine-tune the catalyst's selectivity will be crucial in this endeavor.

Advanced Studies on Structure-Reactivity Relationships in Novel Reaction Environments

A fundamental understanding of how the electronic and steric properties of this compound influence its reactivity is essential for designing efficient and selective transformations. Future research should delve into detailed structure-reactivity studies, particularly in unconventional reaction media.

Key Research Objectives:

Computational Modeling: Employing quantum chemical calculations to model potential energy surfaces, predict reaction barriers, and understand the electronic distribution within the molecule. nih.govacs.org This can provide valuable insights into the regioselectivity of electrophilic aromatic substitutions and other reactions. nih.govacs.org

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as NMR and IR, to probe intermolecular interactions and reaction mechanisms. mdpi.com

Unconventional Reaction Media: Investigating the reactivity of this compound in novel reaction environments like ionic liquids, supercritical fluids, and deep eutectic solvents. These media can offer unique solubility properties and influence reaction pathways in ways not observed in traditional organic solvents.

Studies on the reactivity of polycyclic aromatic hydrocarbons and other substituted aromatic molecules have demonstrated the profound impact of substituents on reaction outcomes. rsc.orgresearchgate.net Similar systematic studies on this compound will be invaluable for predicting and controlling its chemical behavior.

Expansion of Applications in Emerging Areas of Chemical Science

While the direct applications of this compound are not yet extensively documented, its structural motifs are present in molecules with interesting biological and material properties. Future research should focus on leveraging this scaffold to create novel compounds for a range of applications.

Potential Application Areas:

Medicinal Chemistry: The halo-isopropoxybenzene core can be a valuable pharmacophore. For example, the related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is an intermediate in the synthesis of dapagliflozin, a drug used to treat type 2 diabetes. google.comgoogle.com Derivatives of this compound could be synthesized and screened for activity in various therapeutic areas.

Agrochemicals: Halogenated aromatic compounds are prevalent in pesticides and herbicides. google.com The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Materials Science: Aryl halides are important building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to selectively functionalize this compound could allow for the synthesis of novel conjugated polymers and small molecules with tailored optoelectronic properties.

The synthesis of novel ring-disubstituted phenylcyanoacrylates, which have applications in polymer chemistry, from various bromo-, chloro-, and methoxy-substituted benzaldehydes demonstrates the potential for creating functional materials from similar building blocks. researchgate.netresearchgate.netchemrxiv.org

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The complexity of predicting reaction outcomes and optimizing reaction conditions for polysubstituted aromatic compounds presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this area by enabling rapid and accurate predictions.

Key Research Objectives:

Predictive Modeling: Developing ML models trained on large datasets of chemical reactions to predict the regioselectivity of substitutions and the likelihood of success for various transformations of this compound. semanticscholar.orgrsc.orgdntb.gov.uanih.govresearchgate.net

Reaction Optimization: Utilizing AI algorithms to explore vast reaction parameter spaces (e.g., catalyst, ligand, solvent, temperature) to identify optimal conditions for desired reactions, thereby accelerating the discovery of new synthetic routes. rjptonline.org

De Novo Design: Employing generative AI models to design novel derivatives of this compound with specific desired properties for applications in medicine, agriculture, or materials science.

Recent advancements in ML, such as the development of models like RegioML, have shown high accuracy in predicting the regioselectivity of electrophilic aromatic substitutions. semanticscholar.orgrsc.orgdntb.gov.ua Applying these and similar models to this compound could significantly streamline its derivatization and the exploration of its chemical space. mit.educsmres.co.ukresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-1-chloro-4-isopropoxybenzene, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or aromatic halogenation. For example, substituting a hydroxyl or nitro group on the benzene ring with isopropoxy and halogen moieties (Br, Cl) under controlled conditions (e.g., using NaH as a base for alkoxylation or CuCl₂ for chlorination) . Optimization involves monitoring reaction temperature (60–80°C) and stoichiometric ratios of reagents (e.g., 1.2–1.5 equivalents of brominating agents to minimize side products). Purity can be verified using GC or HPLC (>97% by GC as per industrial standards) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm the substitution pattern (e.g., aromatic protons at δ 6.8–7.2 ppm and isopropoxy methyl groups at δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Key peaks include C-Br (~550 cm⁻¹), C-Cl (~750 cm⁻¹), and C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or EI-MS can validate the molecular ion peak (m/z ~234.5 for C₉H₁₀BrClO) .

Q. How should researchers handle safety concerns during synthesis?

The compound may release toxic fumes (e.g., HBr, HCl) under heating. Use fume hoods, wear nitrile gloves, and store at 0–6°C to prevent degradation . First-aid protocols include immediate decontamination of exposed skin with water and medical consultation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects, such as the electron-withdrawing nature of Cl and Br, which activate the benzene ring for Suzuki-Miyaura coupling. The isopropoxy group’s steric bulk may hinder para-substitution, favoring meta products . Software like Gaussian or ORCA can simulate transition states to optimize catalytic systems (e.g., Pd(PPh₃)₄) .

Q. How do structural analogs (e.g., 4-Bromo-1-chloro-2-isopropoxybenzene) inform mechanistic studies?

Comparing analogs with varying substituents (e.g., 4-Bromo-2-chloro-1-methoxybenzene) reveals how electronic and steric factors influence reaction pathways. For instance, methoxy groups increase electron density at the ortho position, accelerating electrophilic substitution compared to bulkier isopropoxy groups . Tabulate Hammett constants (σ) for substituents to quantify these effects.

Q. What methodologies resolve contradictions in reported reaction yields for halogen displacement reactions?

  • Controlled Replicates : Perform triplicate experiments under identical conditions (temperature, solvent purity) to assess reproducibility.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., aryl radicals) that may cause variability .
  • Meta-Analysis : Compare datasets from literature (e.g., PubChem, DSSTox) to identify outliers and systemic biases .

Q. How can crystallographic data (e.g., SHELX refinement) elucidate molecular packing and stability?

Single-crystal X-ray diffraction (SHELXL) reveals intermolecular interactions (e.g., halogen bonding between Br and Cl atoms) that stabilize the lattice. For example, C–Br···Cl distances of ~3.4 Å indicate weak interactions influencing melting points . Refinement parameters (R-factor < 5%) ensure accuracy in bond-length/angle measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.